molecular formula C8H15NO B1376859 5-Oxaspiro[3.5]nonan-8-amine CAS No. 1309434-30-7

5-Oxaspiro[3.5]nonan-8-amine

Cat. No.: B1376859
CAS No.: 1309434-30-7
M. Wt: 141.21 g/mol
InChI Key: RMVLBZZOXGVWJU-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]nonan-8-amine is a spirocyclic amine, characterized by its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.5]nonan-8-amine typically involves the formation of the spirocyclic ring followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor, such as a diol or a diketone, under acidic or basic conditions to form the spirocyclic ring. The amine group can then be introduced through reductive amination or other suitable amination reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.5]nonan-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted spirocyclic amines, oxo derivatives, and reduced amine derivatives .

Scientific Research Applications

5-Oxaspiro[3.5]nonan-8-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.5]nonan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    5-Oxaspiro[3.5]nonan-8-one: A closely related compound with a ketone group instead of an amine group.

    5-Oxaspiro[3.5]nonane: A spirocyclic compound without any functional groups attached to the spirocyclic ring.

Uniqueness

5-Oxaspiro[3.5]nonan-8-amine is unique due to its spirocyclic structure combined with an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-oxaspiro[3.5]nonan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-2-5-10-8(6-7)3-1-4-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVLBZZOXGVWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309434-30-7
Record name 5-oxaspiro[3.5]nonan-8-amine
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